![molecular formula C16H23ClN2O2S B2605425 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane CAS No. 2194848-92-3](/img/structure/B2605425.png)
1-((5-Chloro-2-methylphenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane
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Description
1-((5-Chloro-2-methylphenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane is a synthetic compound that belongs to the class of diazepanes. Diazepanes are a group of compounds that have a diazepine ring in their structure. 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane has been synthesized for its potential use in scientific research.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
- Benzoxazole Derivatives : This compound serves as a valuable starting material for synthesizing benzoxazole derivatives. Benzoxazoles are heteroarenes with a bicyclic planar structure, and they play a crucial role in medicinal chemistry. Researchers have explored various synthetic pathways to create benzoxazole-based compounds, which exhibit diverse biological activities. These include anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Organic Synthesis and Catalysis
- Functionalization Reactions : Researchers have used 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane as a precursor in well-organized synthetic methodologies. These methods involve coupling it with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones. Various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, have been employed to achieve functionalization reactions. These synthetic strategies provide access to diverse benzoxazole derivatives .
Pharmacology and Toxicology
These applications highlight the versatility of 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane across different scientific domains. Researchers continue to explore its properties and applications, making it an exciting area of study . If you need further details or additional applications, feel free to ask!
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)sulfonyl-4-cyclobutyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2S/c1-13-6-7-14(17)12-16(13)22(20,21)19-9-3-8-18(10-11-19)15-4-2-5-15/h6-7,12,15H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKKOSFJFHFSLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCN(CC2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methylbenzenesulfonyl)-4-cyclobutyl-1,4-diazepane |
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